molecular formula C7H5N3O2S B15197645 4-nitro-1H-benzo[d]imidazole-2(3H)-thione

4-nitro-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B15197645
M. Wt: 195.20 g/mol
InChI Key: VZVSYSWIOYRZHL-UHFFFAOYSA-N
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Description

4-nitro-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of o-phenylenediamine derivatives with carbon disulfide in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete cyclization. The nitro group can be introduced either before or after the cyclization step, depending on the desired synthetic route.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The thione moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazoles.

Scientific Research Applications

4-nitro-1H-benzo[d]imidazole-2(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-nitro-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The thione moiety can interact with metal ions, potentially inhibiting metalloenzymes and affecting cellular processes.

Comparison with Similar Compounds

4-nitro-1H-benzo[d]imidazole-2(3H)-thione can be compared with other benzimidazole derivatives such as:

    2-mercaptobenzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-nitrobenzimidazole: Lacks the thione moiety, affecting its interaction with metal ions.

    5-nitrobenzimidazole: Similar structure but different position of the nitro group, leading to different reactivity and applications.

The unique combination of the nitro group and thione moiety in this compound makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

4-nitro-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H5N3O2S/c11-10(12)5-3-1-2-4-6(5)9-7(13)8-4/h1-3H,(H2,8,9,13)

InChI Key

VZVSYSWIOYRZHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=S)N2

Origin of Product

United States

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